molecular formula C12H19NO4 B13894685 3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol

3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol

Katalognummer: B13894685
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: KXKXZRRAKQHANV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol is an organic compound with the molecular formula C11H17NO4. This compound is characterized by the presence of an amino group, two methoxy groups, and a phenoxy group attached to a propanol backbone. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol typically involves the reaction of 2-amino-4,6-dimethoxyphenol with an appropriate alkylating agent. One common method is the reaction of 2-amino-4,6-dimethoxyphenol with 2-methyl-3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used to replace the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines or hydroxylamines.

Wissenschaftliche Forschungsanwendungen

3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: This compound shares the amino and methoxy groups but has a pyrimidine ring instead of a phenoxy group.

    4,6-Dimethoxy-2-(phenoxycarbonyl)amino-pyrimidine: Similar in structure but contains a pyrimidine ring and a phenoxycarbonyl group.

Uniqueness

3-(2-Amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol is unique due to its specific combination of functional groups and its propanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C12H19NO4

Molekulargewicht

241.28 g/mol

IUPAC-Name

3-(2-amino-4,6-dimethoxyphenoxy)-2-methylpropan-1-ol

InChI

InChI=1S/C12H19NO4/c1-8(6-14)7-17-12-10(13)4-9(15-2)5-11(12)16-3/h4-5,8,14H,6-7,13H2,1-3H3

InChI-Schlüssel

KXKXZRRAKQHANV-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)COC1=C(C=C(C=C1OC)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.